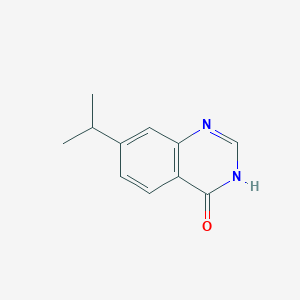
Benzaldehyde phenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde phenylhydrazone is an organic compound with the molecular formula C₁₃H₁₂N₂. It is a derivative of benzaldehyde and phenylhydrazine, characterized by the presence of a hydrazone functional group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzaldehyde phenylhydrazone can be synthesized through the reaction of benzaldehyde with phenylhydrazine. The reaction typically occurs in an ethanol solution at room temperature. The process involves the formation of an aminomethanol intermediate, which subsequently dehydrates to form the hydrazone product .
Industrial Production Methods: In industrial settings, the synthesis of benzaldehyde, phenylhydrazone follows similar principles but may involve optimized conditions for higher yield and purity. The reaction is often carried out in large-scale reactors with controlled temperature and solvent conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde phenylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines.
Reduction: It can be reduced to form hydrazines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of azines.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
Benzaldehyde phenylhydrazone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzaldehyde, phenylhydrazone involves nucleophilic addition-elimination reactions. The compound reacts with nucleophiles, leading to the formation of hydrazone intermediates. These intermediates can undergo further transformations, such as cyclization or decomposition, depending on the reaction conditions. The molecular targets and pathways involved include interactions with carbonyl groups and formation of stable nitrogen-containing compounds .
Comparison with Similar Compounds
- Benzalphenylhydrazine
- Benzylidenephenylhydrazine
- Diphenylhydrazone
- N-Phenyl-N’-benzylidenehydrazine
Uniqueness: Benzaldehyde phenylhydrazone is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions. Its ability to form stable complexes with metal ions and its role as an intermediate in organic synthesis distinguish it from other similar compounds .
Properties
Molecular Formula |
C13H12N2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-(benzylideneamino)aniline |
InChI |
InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-11,15H |
InChI Key |
JGOAZQAXRONCCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


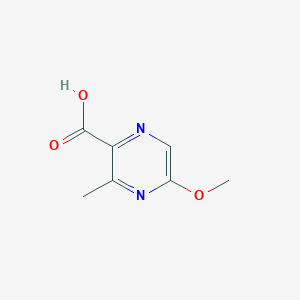
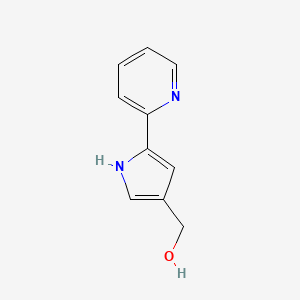

![(1-Acetyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B8815179.png)
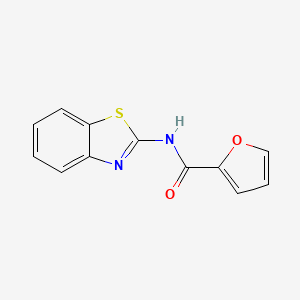

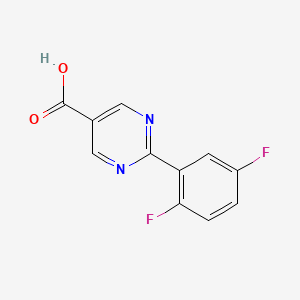
![7-Amino-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8815214.png)




